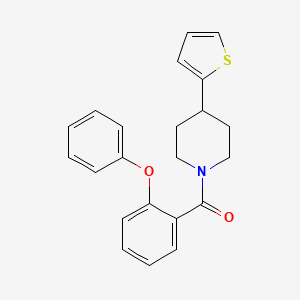![molecular formula C13H12ClNOS B6503174 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1037915-86-8](/img/structure/B6503174.png)
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide” is an organic compound that belongs to the class of benzamides . It contains a carboxamido substituent attached to a benzene ring . It also contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), and 1 Thiophene .Scientific Research Applications
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide has been studied as a potential therapeutic agent for a range of diseases, including cancer, inflammation, and diabetes. In cancer, this compound has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In diabetes, this compound has been found to reduce the levels of glucose in the blood and reduce the activity of the enzyme responsible for glucose production.
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to produce various effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide in laboratory experiments include its low toxicity, its ability to modulate the activity of multiple biochemical pathways, and its ability to induce apoptosis and autophagy. The limitations of this compound include its relatively low solubility in water and its potential to cause side effects, such as nausea and vomiting.
Future Directions
For the use of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide in scientific research include further studies of its mechanism of action, its effects on other biochemical pathways, and its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential interactions with other drugs. Finally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a multi-step process involving the condensation of 3-chloro-benzamide and 2-(thiophen-2-yl)ethanol. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 60-70°C for 1-2 hours. The product is then purified by column chromatography.
properties
IUPAC Name |
3-chloro-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKMUILWPBKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6503100.png)
![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503118.png)
![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6503134.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)
![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)
![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)

